molecular formula C8H7NO5 B3054329 2-Hydroxy-5-methyl-3-nitrobenzoic acid CAS No. 59672-93-4

2-Hydroxy-5-methyl-3-nitrobenzoic acid

Cat. No.: B3054329
CAS No.: 59672-93-4
M. Wt: 197.14 g/mol
InChI Key: MAQGNTACXAOLNE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, featuring a hydroxyl group at the second position, a methyl group at the fifth position, and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-methyl-3-nitrobenzoic acid can be synthesized through the nitration of 2-hydroxy-5-methylbenzoic acid. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C8H8O3+HNO3C8H7NO5+H2O\text{C8H8O3} + \text{HNO3} \rightarrow \text{C8H7NO5} + \text{H2O} C8H8O3+HNO3→C8H7NO5+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances yield and purity while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 2-Hydroxy-5-methyl-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-5-methyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress pathways. The hydroxyl group may form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

    2-Hydroxy-5-nitrobenzoic acid: Lacks the methyl group at the fifth position.

    3-Nitrobenzoic acid: Lacks both the hydroxyl and methyl groups.

    2-Hydroxy-3-nitrobenzoic acid: The nitro group is at the third position, but lacks the methyl group.

Uniqueness: 2-Hydroxy-5-methyl-3-nitrobenzoic acid is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-5-methyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQGNTACXAOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502977
Record name 2-Hydroxy-5-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59672-93-4
Record name 2-Hydroxy-5-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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